Chemical properties of 2,6-Diamino-9h-fluoren-9-one
Chemical properties of 2,6-Diamino-9h-fluoren-9-one
An In-Depth Technical Guide to the Chemical Properties of 2,6-Diamino-9H-fluoren-9-one
Executive Summary: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,6-Diamino-9H-fluoren-9-one. It is important to note that this specific isomer is significantly less documented in scientific literature compared to its well-studied counterpart, 2,7-Diamino-9H-fluoren-9-one. Consequently, this guide combines available data on the fluorenone core and related isomers with scientifically grounded predictions and proposed experimental protocols to offer a complete picture for researchers, scientists, and drug development professionals. All predicted or proposed information is clearly identified to maintain scientific integrity.
Introduction and State of Knowledge
The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, valued for its rigid, planar, and electron-rich nature. Substituted fluorenones, in particular, serve as key building blocks for a variety of functional molecules, including pharmaceuticals and organic electronics. Several substituted fluorenones have demonstrated biological activities, including antibiotic and anticancer properties.
This guide focuses on a specific, yet sparsely documented isomer: 2,6-Diamino-9H-fluoren-9-one. A thorough review of current literature and chemical databases reveals a significant disparity in available information, with the vast majority of research centered on the 2,7-diamino isomer (CAS No. 2915-84-6). This document aims to bridge this knowledge gap by providing a detailed profile of the 2,6-isomer based on its fundamental chemical principles and by proposing a logical, scientifically-defensible pathway for its synthesis and characterization.
Chemical Identity and Structure
2,6-Diamino-9H-fluoren-9-one is an aromatic ketone with two amino groups positioned on the fluorene backbone. The placement of these functional groups is critical as it dictates the molecule's symmetry, polarity, and reactivity, distinguishing it from other isomers.
Caption: Chemical structure of 2,6-Diamino-9H-fluoren-9-one.
Physicochemical Properties (Predicted)
Due to the absence of experimental data in public databases, the following physicochemical properties have been calculated using computational models. These values provide a useful starting point for experimental design.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₃H₁₀N₂O | (Calculated) |
| Molecular Weight | 210.23 g/mol | (Calculated) |
| CAS Number | Not Assigned / Not Found in Major Databases | N/A |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Topological Polar Surface Area | 69.1 Ų | PubChem[1] |
Note: Properties for the 2,7-isomer are provided for comparison where available: Melting Point: 290°C[2], Density: 1.42 g/cm³[2].
Proposed Synthesis and Purification
While a specific, validated synthesis for 2,6-Diamino-9H-fluoren-9-one is not published, a reliable synthetic route can be proposed based on established methods for the synthesis of the 2,7-isomer. The most logical pathway involves a three-step process starting from 9H-Fluoren-9-one: oxidation, regioselective dinitration, and subsequent reduction.
Caption: Proposed synthetic workflow for 2,6-Diamino-9H-fluoren-9-one.
Step-by-Step Hypothetical Protocol
Step 1: Dinitration of 9H-Fluoren-9-one
The nitration of fluorenone is known to produce a mixture of isomers, with the 2,7- and 2,5-dinitro products typically being the major ones.[3] Achieving 2,6-dinitration may require careful control of reaction conditions or a multi-step directional synthesis.
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Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, slowly add 9H-Fluoren-9-one to a cooled (0-5 °C) mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).
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Causality: The strong acid mixture generates the nitronium ion (NO₂⁺), the electrophile required for aromatic nitration. Maintaining a low temperature is crucial to control the reaction rate and potentially influence isomer distribution.
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Reaction Execution: Allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
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Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate, a mixture of dinitrofluorenone isomers, is collected by vacuum filtration and washed with copious amounts of water until the filtrate is neutral.
Step 2: Isomer Separation
This is the most critical and challenging step. The separation of closely related isomers like 2,6- and 2,7-dinitrofluorenone will likely require column chromatography.
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Technique: Utilize a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
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Justification: The different dipole moments of the isomers should allow for separation on a polar stationary phase like silica.
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Validation: Monitor the separation using Thin Layer Chromatography (TLC). Fractions containing the desired isomer (as determined by subsequent characterization) should be combined and the solvent evaporated. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be used for further purification.
Step 3: Reduction of 2,6-Dinitro-9H-fluoren-9-one
The reduction of the nitro groups to amines is a standard transformation.
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Method: A common and effective method is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) in an ethanol solvent.
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Procedure: Dissolve the purified 2,6-dinitrofluorenone in ethanol, add an excess of SnCl₂ dihydrate, and slowly add concentrated HCl. Reflux the mixture for several hours until TLC indicates the complete consumption of the starting material.
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Work-up and Purification: Cool the reaction mixture and neutralize with a strong base (e.g., NaOH or Na₂CO₃) to precipitate the crude diamino product. The product can be collected by filtration and purified by recrystallization from an appropriate solvent system.
Projected Spectroscopic Characterization
No specific spectral data for 2,6-Diamino-9H-fluoren-9-one is publicly available. However, its key spectral features can be predicted based on its structure and data from related compounds like 2-aminofluorene.
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¹H NMR: The spectrum is expected to be more complex than that of the highly symmetric 2,7-isomer. It should display six distinct aromatic proton signals. Protons on the same ring will show ortho and meta couplings. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing carbonyl group. The two amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
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¹³C NMR: The spectrum should show 13 distinct carbon signals due to the lack of C₂ symmetry present in the 2,7-isomer. The carbonyl carbon (C9) is expected to have a chemical shift in the range of 190-195 ppm. Carbons bonded to the amino groups (C2 and C6) will be shielded and appear at a lower chemical shift compared to their unsubstituted counterparts.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected to include:
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N-H stretching from the primary amine groups (two bands in the 3300-3500 cm⁻¹ region).
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A strong C=O stretching band for the ketone (typically around 1700-1720 cm⁻¹).
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C=C stretching bands for the aromatic rings (1450-1600 cm⁻¹).
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C-N stretching bands (around 1250-1350 cm⁻¹).
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 210.
Reactivity and Potential Applications
The chemical reactivity of 2,6-Diamino-9H-fluoren-9-one is governed by its three primary functional groups: the ketone and the two aromatic amines.
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Amine Group Reactivity: The amino groups can undergo diazotization, acylation, and alkylation, making the molecule a versatile building block for the synthesis of azo dyes, amides, and more complex heterocyclic structures.
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Ketone Group Reactivity: The carbonyl group can undergo nucleophilic addition and condensation reactions.
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Potential Applications: Based on the applications of the 2,7-isomer and other diaminoaromatic compounds, potential applications for the 2,6-isomer include:
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Polymer Synthesis: As a monomer for the production of high-performance polymers like polyimides and polyamides, potentially imparting unique solubility or thermal properties due to its less symmetric structure.
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Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The diamino-fluorenone core is present in compounds investigated for antiviral and anticancer activities.[1]
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Materials Science: As a precursor for organic light-emitting diodes (OLEDs), fluorescent probes, or dyes, where the specific substitution pattern could tune the photophysical properties.
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Safety and Handling
No specific toxicological data for 2,6-Diamino-9H-fluoren-9-one is available. However, compounds containing aromatic amine functionalities should be handled with care as they can be irritants and are often suspect carcinogens.
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General Precautions: Handle in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile rubber is recommended), and a lab coat.
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Handling: Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.
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In case of exposure:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Inhalation: Move to fresh air.
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Conclusion
2,6-Diamino-9H-fluoren-9-one represents an under-explored area of fluorenone chemistry. While its close isomer, the 2,7-diamino derivative, is well-characterized and commercially available, the 2,6-isomer remains largely uninvestigated. This guide provides a foundational understanding based on established chemical principles and proposes a clear path for its synthesis and characterization. The distinct electronic and steric properties resulting from its Cₛ-symmetry suggest that it could be a valuable building block for novel materials and bioactive molecules. Further experimental validation of the properties and protocols outlined herein is essential and encouraged to unlock the full potential of this compound.
References
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PubChem. (n.d.). 2,6-diamino-9H-fluorene-9-carbaldehyde. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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PubChem. (n.d.). 2-Aminofluorene. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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ResearchGate. (n.d.). Nitration of fluorenones 1, 2a, and 2b. Retrieved February 10, 2026, from [Link]
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ResearchGate. (n.d.). Spectroscopic Studies of Fluorenone Derivatives. Retrieved February 10, 2026, from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Retrieved February 10, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. Retrieved February 10, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of fluorenones. Retrieved February 10, 2026, from [Link]
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PubChem. (n.d.). 2,7-Diamino-9-fluorenone. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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NIST. (n.d.). 9H-Fluoren-9-one, 2,7-dinitro-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]
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ResearchGate. (n.d.). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. Retrieved February 10, 2026, from [Link]
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Sci-Hub. (n.d.). Spectroscopic Studies of Dimethylamino Derivatives of Fluorene. Retrieved February 10, 2026, from [Link]
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SciSpace. (2018). Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno). Retrieved February 10, 2026, from [Link]
